molecular formula C18H17N3O3 B2546784 N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1029724-44-4

N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2546784
CAS No.: 1029724-44-4
M. Wt: 323.352
InChI Key: YMUQKGBZYRKDNS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked via an acetamide bridge to a 2-methylquinazolin-4-yloxy moiety. The methoxy group on the phenyl ring enhances solubility and modulates electronic effects, while the methyl group on the quinazoline ring may influence steric interactions during target binding. Its crystal structure (reported by Wen et al., 2010) reveals key intramolecular hydrogen bonds and π-π stacking interactions, contributing to its stability .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-14-8-4-3-7-13(14)18(20-12)24-11-17(22)21-15-9-5-6-10-16(15)23-2/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQKGBZYRKDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reactions:

    Ether Formation: The final step involves the formation of the ether linkage between the quinazoline core and the acetamide moiety. This can be done through nucleophilic substitution reactions using appropriate leaving groups and nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinazoline ring or the acetamide moiety, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has shown promising results in anticancer research:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. This is particularly relevant in targeting pathways that are often dysregulated in cancer.
  • Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study reported an average growth inhibition rate of around 50% at certain concentrations when tested against human tumor cells .
Cell Line Inhibition Rate (%) Reference
Breast Cancer48
Colon Cancer52
Lung Cancer45

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Mechanism : It is believed to disrupt bacterial cell membranes or inhibit vital enzymatic pathways necessary for bacterial survival.
  • Case Studies : Research indicated that this compound demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of Quinazoline Derivative : The quinazoline core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Formation of the Acetamide Linkage : The quinazoline derivative is then coupled with 2-methoxyphenyl acetamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing new anticancer therapies targeting specific kinases.
  • Infectious Diseases : As a novel antimicrobial agent to combat resistant strains of bacteria.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs vary in substituents on the phenyl and heterocyclic rings, leading to differences in pharmacological activity, solubility, and bioavailability. Below is a comparative analysis:

Compound Name Molecular Formula MW Key Substituents Reported Activity Reference
N-(2-Methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₁₈H₁₇N₃O₃ 323.35 2-methoxyphenyl, 2-methylquinazolinyloxy Structural data only Wen et al., 2010
N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0013) C₁₉H₁₉N₃O₂ 321.38 3-ethylphenyl, 2-methylquinazolinyloxy Screening compound (no activity data) ChemDiv
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) C₂₂H₂₄N₄O₅S 456.51 2-methoxyphenyl, piperidinyl-sulfonylquinazoline Anti-cancer (IC₅₀: 1.2–3.8 μM, MTT assay)
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide C₁₈H₁₄Br₂N₂O₃ 466.12 5,7-dibromoquinolinyloxy, 2-methoxyphenyl Structural data only Wen et al., 2010
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate C₁₆H₁₄ClN₂O₂S·H₂O 354.83 Benzothiazolyl, 3-methylphenyl Hydrogen-bonding interactions noted

Key Observations:

Anti-Cancer Activity :

  • Compound 39 (sulfonylquinazoline derivative) exhibits potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀: 1.2–3.8 μM), attributed to the sulfonyl group enhancing target affinity . In contrast, the target compound lacks a sulfonyl group, which may reduce potency but improve metabolic stability.
  • The quinazoline core in the target compound is critical for kinase inhibition, as seen in other tyrosine kinase inhibitors like gefitinib .

Bromination of the quinoline ring () introduces steric bulk, which may hinder binding but improve selectivity .

Synthetic Feasibility :

  • The target compound’s synthesis likely involves coupling 2-methylquinazolin-4-ol with chloroacetylated 2-methoxyaniline, analogous to methods in . Yields and reaction conditions for such derivatives vary; sulfonyl-containing analogs (e.g., compound 39) require additional sulfonation steps, complicating synthesis .

Physicochemical Properties :

  • The target compound’s molecular weight (323.35) falls within the optimal range for oral bioavailability (Rule of Five), unlike the bulkier sulfonyl derivative (456.51) .
  • Crystal structure analyses () highlight the importance of hydrogen bonding (N–H⋯O) and π-π stacking in stabilizing the quinazoline-phenyl interaction, which may influence solubility .

Research Findings and Implications

  • Further in vitro assays (e.g., MTT) are recommended.
  • Optimization Strategies : Introducing sulfonyl or morpholinyl groups (as in ) could enhance potency, albeit at the cost of synthetic complexity .
  • Computational Insights : Molecular docking studies using SHELX-refined crystal structures () could elucidate binding modes with kinases or other targets .

Biological Activity

N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core linked to an acetamide group, with a methoxy-substituted phenyl moiety. This unique structural arrangement is believed to contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. Quinazoline derivatives are known for their ability to inhibit various kinases, which are crucial in cell signaling pathways associated with cell proliferation, apoptosis, and inflammation. By inhibiting these kinases, the compound may modulate cellular processes and exhibit therapeutic effects against various diseases, including cancer.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-2-(quinazolin-4-yloxy)acetamideSimilar phenyl and quinazoline structureAnticancer activity
N-(3-fluorophenyl)-2-[6-(methyloxy)-quinazol-4-yloxy]acetamideFluorinated phenyl groupPotential kinase inhibition
N-(benzyloxy)-2-(quinazolines)acetamideBenzyloxy substituentAntimicrobial properties

The presence of both a quinazoline moiety and a methoxy-substituted phenyl group in this compound enhances its biological activity compared to other compounds.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:

  • Anticancer Studies:
    • A study examined the cytotoxic effects of various quinazoline derivatives on cancer cell lines, highlighting that compounds similar to this compound exhibited significant growth inhibition .
  • Enzyme Inhibition Studies:
    • Another study focused on the α-glucosidase inhibitory potential of quinazoline-based compounds, indicating that modifications to the quinazoline structure could enhance inhibitory activity .
  • Antimicrobial Activity:
    • Research into related quinazoline derivatives has shown promising antimicrobial effects against several pathogens, suggesting potential applications for this compound in infectious disease management .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 2-methylquinazolin-4-ol core via cyclization of anthranilic acid derivatives with acetamide precursors under acidic conditions .
  • Step 2: Etherification using 2-chloroacetamide derivatives, often catalyzed by palladium-based catalysts (e.g., Pd(OAc)₂) to form the C–O bond between the quinazoline and methoxyphenyl groups .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm methoxy (-OCH₃), acetamide (-NHCO-), and quinazoline proton environments .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 366.12) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

  • Kinase Pathways: Inhibition of tyrosine kinases due to the quinazoline scaffold’s ATP-binding site mimicry .
  • Hedgehog Signaling: Antagonism of Smoothened (SMO) receptors, linked to anticancer activity in glioblastoma models .

Advanced Research Questions

Q. How can structural analysis resolve challenges in crystallizing this compound?

  • Crystallization: Use slow evaporation in DMSO/water mixtures at 4°C to obtain single crystals.
  • Refinement: Employ SHELXL for high-resolution X-ray diffraction data, focusing on resolving disordered methoxyphenyl or quinazoline moieties .
  • Validation: Cross-check with DFT-calculated bond lengths and angles to address discrepancies in torsional parameters .

Q. What strategies optimize bioactivity while maintaining solubility?

  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the quinazoline ring to enhance target affinity .
    • Modify the methoxyphenyl group with polar substituents (e.g., -OH) to improve aqueous solubility without compromising membrane permeability .
  • In Silico Modeling: Molecular docking (AutoDock Vina) to predict binding modes with EGFR or Aurora kinases .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy?

  • Case Example: If in vitro IC₅₀ values (e.g., 2.1 µM against MCF-7 cells) conflict with poor in vivo tumor suppression:
    • Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS plasma analysis; low exposure may explain discrepancies .
    • Metabolite Screening: Identify hepatic degradation products (e.g., cytochrome P450-mediated oxidation) using microsomal assays .

Q. What methodologies assess stability under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for acetamides) .

Q. How to design pharmacological profiling for anticancer applications?

  • In Vitro:
    • MTT assays across panels (e.g., NCI-60) to identify cell-line specificity .
    • Apoptosis markers (Annexin V/PI staining) to confirm mechanism .
  • In Vivo:
    • Xenograft models (e.g., HT-29 colorectal tumors in nude mice) with dose-ranging studies (10–50 mg/kg, oral) .
    • Toxicity screening: Liver/kidney histopathology and serum ALT/AST levels .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility and bioactivity data?

  • Multi-Parametric Optimization: Use a Design of Experiments (DoE) approach to balance logP (target 2–3) and polar surface area (>60 Ų) .
  • Orthogonal Assays: Compare solubility in PBS vs. simulated intestinal fluid; correlate with Caco-2 permeability data .

Q. Resolving conflicts in enzymatic vs. cellular assay results

  • Case Example: Strong enzyme inhibition (e.g., IC₅₀ = 50 nM for EGFR) but weak cellular activity (IC₅₀ = 10 µM):
    • Cellular Uptake: Quantify intracellular concentrations via LC-MS; poor uptake may explain gaps .
    • Off-Target Effects: Proteome-wide profiling (e.g., KINOMEscan) to identify competing targets .

Methodological Resources

  • Crystallography: SHELXL for refinement (CCDC deposition recommended) .
  • SAR Tools: MOE or Schrödinger Suite for scaffold optimization .
  • Biological Assays: NCI-DTP protocols for standardized anticancer screening .

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